Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound with the molecular formula C14H15FN2O2. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-8-methylquinoline-3-carboxylic acid with methylamine under controlled conditions to form the corresponding amide. This intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-fluoro-4-(methylamino)quinoline-3-carboxylate
- Ethyl 8-methyl-4-(methylamino)quinoline-3-carboxylate
- 6-Fluoro-8-methylquinoline-3-carboxylic acid
Uniqueness
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methylamino groups enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-7-17-12-8(2)5-9(15)6-10(12)13(11)16-3/h5-7H,4H2,1-3H3,(H,16,17) |
InChI Key |
PVUNERUIAGDUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC)F)C |
Origin of Product |
United States |
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